4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
Overview
Description
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE is a complex organic compound with the molecular formula C12H17NO5S It is characterized by the presence of a morpholine ring and two sulfonyl groups attached to a benzene ring, which is further substituted with methoxy groups
Preparation Methods
The synthesis of 4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with common reagents including halogens and nitrating agents. .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s sulfonyl groups make it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar compounds include:
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE: This compound is structurally similar but contains a bromo substituent on the benzene ring, which can alter its reactivity and applications.
Morpholine-4-sulfonyl chloride: This compound is a precursor in the synthesis of various sulfonyl-containing compounds and is used in similar applications.
4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride: Another related compound used in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-(2,5-dimethoxy-3-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O8S2/c1-23-13-11-14(27(19,20)17-3-7-25-8-4-17)16(24-2)15(12-13)28(21,22)18-5-9-26-10-6-18/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXOJPNOKYXJJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)N2CCOCC2)OC)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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